molecular formula C9H9N3S B1377050 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole CAS No. 1256164-24-5

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Cat. No. B1377050
CAS RN: 1256164-24-5
M. Wt: 191.26 g/mol
InChI Key: IEHAAJNQHNAQBA-UHFFFAOYSA-N
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Description

“5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole” is a chemical compound with the CAS Number: 1256164-24-5 . It has a molecular weight of 191.26 . The IUPAC name for this compound is 5-((phenylthio)methyl)-1H-1,2,3-triazole .


Synthesis Analysis

The synthesis of 1,2,3-triazole compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of “5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole” consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C9H9N3S/c1-2-4-9(5-3-1)13-7-8-6-10-12-11-8/h1-6H,7H2,(H,10,11,12) .


Chemical Reactions Analysis

Triazoles, including “5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

“5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole” is a powder at room temperature . It has a melting point of 74-76 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

5-[(Phenylsulfanyl)methyl]-1H-1,2,3-triazole is a compound that has been synthesized through various chemical reactions. Iddon and Nicholas (1996) explored the synthesis of this compound by reacting 4,5-dibromo-1H-1,2,3-triazole with various reagents, including dimethyl or diphenyl disulfide, to yield substituted 1,2,3-triazole derivatives (Iddon & Nicholas, 1996). This research highlights the flexibility and reactivity of 1,2,3-triazoles in chemical synthesis, leading to a variety of substituted products.

Tautomeric Analysis

The structure and tautomeric properties of 1,2,3-triazole derivatives, including those similar to 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole, have been studied. Buzykin et al. (2006) conducted X-ray diffraction studies on potentially tautomeric triazole compounds, revealing their structural characteristics in the crystalline state (Buzykin et al., 2006). Understanding these tautomeric properties is crucial for predicting the behavior of these compounds in various chemical environments.

Pharmaceutical Chemistry

Triazole derivatives, including 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole, are often investigated for their potential chemotherapeutic value. Sonawane and Sagare (2023) discussed the importance of triazoles in pharmaceutical chemistry, especially as building blocks for the synthesis of various organic compounds with potential biological activities (Sonawane & Sagare, 2023). This research underscores the relevance of triazole derivatives in the development of new drugs and therapeutic agents.

Future Directions

The future directions for “5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole” and similar triazole compounds could involve further exploration of their biological activities. Triazole compounds have shown potential in a wide range of applications, including as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular agents .

properties

IUPAC Name

4-(phenylsulfanylmethyl)-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-9(5-3-1)13-7-8-6-10-12-11-8/h1-6H,7H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHAAJNQHNAQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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